N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-22-17-12-6-5-11-16(17)20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHUZGVGIOLSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via 4-Chloroquinazoline Intermediate
Synthesis of 4-Chloro-2-phenylquinazoline
The precursor 4-chloro-2-phenylquinazoline is synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with benzamide under solvent-free conditions at 130°C to form 2-phenylquinazolin-4(3H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline.
Reaction Conditions :
Amination with 2-Methoxyaniline
4-Chloro-2-phenylquinazoline undergoes nucleophilic substitution with 2-methoxyaniline in polar aprotic solvents.
Acetic Acid-Mediated Amination
In acetic acid, the reaction proceeds at room temperature with stirring for 4–6 hours:
- Conditions : 1:1 molar ratio of 4-chloro-2-phenylquinazoline and 2-methoxyaniline, 10 mL acetic acid.
- Yield : 70–73%.
- Workup : Precipitation with ice-water, recrystallization in ethanol.
Zinc Chloride-Catalyzed Amination
Zinc chloride (ZnCl₂) in dimethylformamide (DMF) enhances reaction efficiency:
Cyclocondensation of Anthranilic Acid Derivatives
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enables direct introduction of the 2-methoxyphenyl group:
- Catalyst System : Pd₂(dba)₃ (0.1 equiv), Xantphos (0.2 equiv), Cs₂CO₃ (3 equiv).
- Conditions : 1,4-Dioxane, 100°C, 16 hours.
- Yield : 65–69%.
Optimization Study
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetic Acid Amination | Acetic acid | RT, 4–6 h | 70–73 | Low cost, simple workup | Long reaction time |
| ZnCl₂-Catalyzed | ZnCl₂, DMF | 150°C, 48 h | 68–72 | High purity | High temperature, energy-intensive |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 100°C, 16 h | 65–69 | Direct coupling, scalable | Expensive catalysts |
Structural Characterization
Spectroscopic Data
Green Chemistry Approaches
Challenges and Optimization Strategies
Byproduct Formation
Low Amination Yields
- Issue : Steric hindrance from the 2-methoxy group.
- Solution : Increase reaction temperature to 150°C or use excess 2-methoxyaniline (1.5 equiv).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxyphenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemical Characteristics and Synthesis
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can be synthesized through various methods, typically involving the reaction of 2-aminobenzophenone with 2-methoxyaniline. The use of dehydrating agents like polyphosphoric acid facilitates the cyclization reaction necessary to form the quinazoline core. Optimizing synthetic conditions can enhance yield and purity, aligning with green chemistry principles to minimize waste .
Medicinal Chemistry
This compound has shown promise in several medicinal applications:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its capability to inhibit kinases involved in cell signaling pathways, particularly targeting the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly for kinases associated with cancer progression. The compound's interaction with the ATP-binding site of epidermal growth factor receptor tyrosine kinase (EGFR-TK) is crucial for its anticancer properties.
The biological activity of this compound extends beyond anticancer effects:
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of this compound against the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like paclitaxel. The mechanism was linked to apoptosis induction via caspase activation and disruption of mitochondrial membrane potential .
Case Study 2: Enzyme Targeting
In another investigation, the compound was assessed for its ability to inhibit Aurora kinase, a critical regulator of cell division. The results showed that this compound effectively inhibited Aurora kinase activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This finding supports its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the PI3K/Akt and MAPK/ERK pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The pharmacological profile of quinazoline derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Observations:
Substituent Position and Activity :
- The N-2 position is critical for target engagement. For example, morpholinyl substitution (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine) enhances analgesic activity via central/peripheral pathways , whereas bulkier groups (e.g., phenethylamine in compound 24a) improve antimycobacterial potency .
- Electron-withdrawing groups (e.g., nitro in PPA4) at the 6-position correlate with radiosensitizing effects, likely due to enhanced DNA intercalation or reactive oxygen species (ROS) generation .
Methoxy Group Impact: The 2-methoxy group in the target compound may improve solubility and bioavailability compared to non-polar substituents (e.g., chloro or methyl). However, methoxy groups at the para position (e.g., in N-(4-methoxyphenyl) analogs) are associated with altered pharmacokinetics .
Antimicrobial vs. Anticancer Activity :
Quantitative Structure-Activity Relationship (QSAR) Insights
3D-QSAR studies on morpholinyl-quinazoline analogs reveal that:
- Hydrophobic substituents at the 4-position enhance analgesic activity.
- Electron-donating groups (e.g., methoxy) at the N-2 position improve binding to opioid receptors .
Biological Activity
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and antimicrobial properties.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the following formula:
- Molecular Formula : C21H18N2O
- Molar Mass : Approximately 318.38 g/mol
This compound features a methoxy group and two phenyl rings, contributing to its unique biological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is pivotal in regulating cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and suppress tumor growth. Additionally, it may interact with other pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to further anti-cancer effects.
1. Anticancer Properties
This compound has demonstrated significant anticancer activity against various cancer cell lines. Studies have shown that it effectively induces apoptosis through the inhibition of EGFR-TK activity. The following table summarizes its effectiveness against different cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | EGFR inhibition |
| MCF-7 (Breast Cancer) | 3.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.0 | Disruption of cell signaling pathways |
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation in various models, including carrageenan-induced paw edema in rats. The following data illustrates its potency compared to indomethacin:
| Time (h) | Mean Swelling Volume (ml) | Percentage Inhibition (%) |
|---|---|---|
| 1 | Control: 0.980 | Indomethacin: 30.8 |
| 2 | Control: 1.354 | Indomethacin: 29.8 |
| 3 | Control: 1.556 | Indomethacin: 22.9 |
| 4 | Control: 1.411 | Indomethacin: 20.0 |
These results indicate that the compound exhibits substantial anti-inflammatory activity, comparable to standard treatments .
3. Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy was evaluated against multi-drug resistant bacteria, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Streptococcus pyogenes | 6 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cancer Research : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting EGFR signaling pathways.
- Anti-inflammatory Studies : Experimental models showed a significant reduction in inflammation markers when treated with this compound compared to controls.
- Antimicrobial Efficacy : The compound exhibited strong antibacterial activity when tested against resistant strains, indicating potential for therapeutic applications in infectious diseases.
Q & A
Basic Question: What synthetic methodologies are optimized for the preparation of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of anthranilic acid derivatives and phenyl-substituted intermediates. Key steps include:
- Quinazoline Core Formation : Cyclization of 2-aminobenzophenone derivatives with urea or thiourea under acidic conditions .
- Substitution at Position 2 : Nucleophilic aromatic substitution (SNAr) of a halogenated quinazoline intermediate with 2-methoxyaniline, using polar aprotic solvents (e.g., DMF) and catalysts like CuI .
- Optimization Factors :
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
- Catalysts : Organocatalysts (e.g., L-proline) improve regioselectivity without requiring metal catalysts .
- Solvent Choice : DMF enhances solubility of aromatic intermediates, while toluene minimizes side reactions .
Yield optimization often requires iterative adjustment of these parameters, validated by HPLC purity checks .
Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms quinazoline aromaticity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the phenylquinazoline core .
- X-ray Crystallography : Determines dihedral angles between the methoxyphenyl and quinazoline rings, revealing steric effects on molecular conformation (e.g., angles ~32° for aryl-aryl interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C21H17N3O) with <2 ppm mass accuracy .
Advanced Question: How can 3D-QSAR models guide the design of this compound derivatives for enhanced pharmacological activity?
Answer:
- Data Collection : Compile IC50 values from enzyme inhibition assays (e.g., kinase targets) and structural descriptors (e.g., electrostatic potential, logP) .
- Model Construction : Use partial least squares (PLS) regression to correlate steric/electronic features with activity. For example:
- Electron-Withdrawing Groups at the 4-phenyl position enhance binding to hydrophobic enzyme pockets .
- Methoxy Group Orientation : Ortho-substitution on the phenyl ring improves π-π stacking with target proteins .
- Validation : Cross-validate models using leave-one-out (LOO) methods and external test sets (R² > 0.8 indicates robustness) .
Advanced Question: Which cytochrome P450 (CYP) isoforms mediate the metabolism of this compound, and how does this impact toxicity?
Answer:
- In Vitro Microsomal Studies : Incubate the compound with NADPH-fortified rat/hepatic microsomes. Key findings:
- Enzyme Inhibition Assays : Use isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to confirm metabolic pathways .
Advanced Question: What strategies resolve contradictions in biological activity data across different cell-based assays?
Answer:
- Assay Variability Mitigation :
- Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for antiproliferative assays) .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of cancer cell lines .
- Mechanistic Follow-Up :
- Target Engagement Studies : Perform thermal shift assays (TSA) to verify compound binding to purported targets (e.g., EGFR kinase) .
- Off-Target Screening : Use kinase profiling panels (>100 kinases) to identify polypharmacology .
Advanced Question: How can computational methods predict the pharmacokinetic profile of this compound?
Answer:
- ADME Prediction :
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90%) .
Advanced Question: What analytical methods quantify this compound in biological matrices, and how are they validated?
Answer:
- LC-MS/MS Protocol :
- Validation Parameters :
Basic Question: What in vitro models are suitable for preliminary toxicity profiling of this compound?
Answer:
- Cytotoxicity Assays :
- MTT Assay : Measure IC50 in HepG2 (liver) and HEK293 (kidney) cells (typical range: 10–50 µM) .
- Hemolysis Assay : Assess erythrocyte membrane disruption at 100–500 µM .
- Genotoxicity Screening :
- Ames Test : Use Salmonella TA98/TA100 strains to detect mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
